Specific Agonism of LRH-1 Nuclear Receptor by 11:0 PC and 12:0 PC
In a head-to-head screening of various phosphatidylcholine (PC) species for their ability to activate the liver receptor homolog-1 (LRH-1) nuclear receptor, a patent filing demonstrates that both 11:0 PC (DUPC) and 12:0 PC (DLPC) are potent agonists. In contrast, other PCs with different chain lengths, such as DPPC (16:0 PC), showed no significant activation of this receptor [1]. This specificity highlights that LRH-1 activation is not a general property of PCs but is restricted to a narrow range of acyl chain lengths. Further quantitative analysis confirmed that both DUPC and DLPC robustly and reproducibly increased the interaction between LRH-1 and its coactivator SRC-3 in a mammalian two-hybrid assay, unlike DPPC, which had no effect [1].
| Evidence Dimension | LRH-1 Receptor Transactivation (Fold Change) |
|---|---|
| Target Compound Data | 11:0 PC (DUPC): Substantial increase in LRH-1 transactivation (approximately 2-fold on native mouse SHP promoter) |
| Comparator Or Baseline | DPPC (16:0 PC) and other conventional PCs: No significant activation |
| Quantified Difference | DUPC (and DLPC) uniquely activates LRH-1 among saturated PCs tested; DPPC is inactive |
| Conditions | HeLa cell cotransfections with a synthetic luciferase reporter; mammalian two-hybrid assay |
Why This Matters
This demonstrates a unique, chain-length-specific biological activity of 11:0 PC that is not shared by other common saturated PCs (e.g., DPPC), making it an essential tool for studying LRH-1 signaling pathways.
- [1] Lee, J. M., et al. (2011). Phospholipid compositions and uses thereof. U.S. Patent Application No. US20100331281A1. View Source
